1-(2-fluoro-6-methoxyphenyl)-N-methylethan-1-amine
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Overview
Description
1-(2-Fluoro-6-methoxyphenyl)-N-methylethan-1-amine is an organic compound with the molecular formula C10H14FNO It is a derivative of phenethylamine, characterized by the presence of a fluoro and methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-6-methoxyphenyl)-N-methylethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-6-methoxybenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step results in the formation of the desired amine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-methoxyphenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The fluoro and methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-fluoro-6-methoxybenzaldehyde or 2-fluoro-6-methoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-6-methoxyphenyl)-N-methylethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-6-methoxyphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine: A closely related compound with similar structural features.
2-Fluoro-6-methoxyphenylboronic acid: Another derivative with a boronic acid functional group.
2-Fluoro-6-methoxybenzyl alcohol: A related compound with an alcohol functional group.
Uniqueness
1-(2-Fluoro-6-methoxyphenyl)-N-methylethan-1-amine is unique due to its specific substitution pattern on the benzene ring and the presence of a methylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14FNO |
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Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-(2-fluoro-6-methoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C10H14FNO/c1-7(12-2)10-8(11)5-4-6-9(10)13-3/h4-7,12H,1-3H3 |
InChI Key |
VNTBTLGCWYMPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1F)OC)NC |
Origin of Product |
United States |
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